molecular formula C24H19ClN2O4S B2514095 2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 900136-94-9

2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No.: B2514095
CAS No.: 900136-94-9
M. Wt: 466.94
InChI Key: YIZOVMWRLPERDN-UHFFFAOYSA-N
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Description

2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a useful research compound. Its molecular formula is C24H19ClN2O4S and its molecular weight is 466.94. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Potential Anticancer Activity

The compound 2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione and its derivatives have been studied for their interaction with DNA and potential anticancer activities. One study focused on the synthesis of new 9,10-anthraquinone and piperazine derivatives, highlighting their mechanism of interaction with calf thymus DNA. This interaction is critical for understanding the compound's potential as a therapeutic agent, with findings suggesting groove-binding modes as a significant form of interaction, indicative of potential applications in cancer treatment due to the ability to intercalate with DNA (W. Białobrzeska et al., 2019). Another study synthesized 1,4-bis(amino)anthracene-9,10-diones related to anti-cancer drugs, aiming to explore their synthesis and calculated properties for potential lower cardiotoxicities, thus highlighting their relevance in medicinal chemistry (J. O. Morley & P. Furlong, 2006).

Antifungal Applications and Pharmacokinetics

A novel 1,2,4-triazole class compound, potentially related to this compound, was synthesized and explored for antifungal applications. This study delved into the solubility thermodynamics and partitioning processes in biologically relevant solvents, providing insights into the compound's pharmacokinetics and its potential as an antifungal agent (T. Volkova, I. Levshin, & G. Perlovich, 2020). Such research underscores the importance of understanding the physical chemistry aspects of new drugs for effective delivery and therapeutic action.

Anticancer Mechanisms and Cell Cycle Impact

Research on 4-aminoquinoline derivatives, employing a hybrid pharmacophore approach, aimed to enhance anticancer activities. This approach led to the identification of compounds with significant cytotoxicity against breast cancer cells, showcasing the potential mechanisms through which these compounds impact cancer cells, including inducing cell cycle arrest and apoptosis (V. Solomon, Sheetal Pundir, & Hoyun Lee, 2019). Such findings are crucial for the development of new anticancer agents with improved safety profiles.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c25-16-5-7-17(8-6-16)26-11-13-27(14-12-26)32(30,31)18-9-10-21-22(15-18)24(29)20-4-2-1-3-19(20)23(21)28/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZOVMWRLPERDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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